molecular formula C14H11NO2S B187392 1-(Phenylsulfonyl)indole CAS No. 40899-71-6

1-(Phenylsulfonyl)indole

Cat. No.: B187392
CAS No.: 40899-71-6
M. Wt: 257.31 g/mol
InChI Key: VDWLCYCWLIKWBV-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)indole is a sulfonamide.

Biological Activity

1-(Phenylsulfonyl)indole is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and potential neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an indole ring, which is known for its ability to interact with various biological targets. The presence of the phenylsulfonyl moiety enhances the compound's bioactivity by influencing its binding affinity and selectivity towards molecular targets.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of several 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, where compound 8 showed remarkable inhibition of histone deacetylases (HDACs), with IC50 values as low as 12.3 nM against HDAC isoenzymes 1, 2, and 6 .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineGI50 (μM)HDAC Inhibition IC50 (nM)
8 Hep3B0.3612.3
11 MDA-MB-2310.374.0
12 PC-30.931.0
13 A5490.5629.5

These findings indicate that modifications to the indole structure can significantly enhance anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Studies suggest that it exhibits notable antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.

Neuropharmacological Effects

Emerging research indicates that derivatives of this compound may have modulatory effects on neurotransmitter systems, particularly the serotonin receptor system. For instance, certain phenylsulfonyl indole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, which is implicated in cognitive functions and neurological disorders such as Alzheimer's disease . This suggests potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets including enzymes and receptors involved in cell proliferation and apoptosis. The sulfonyl group enhances the compound's ability to bind to these targets, facilitating its biological activity.

Case Studies

A notable case study involved the evaluation of a series of indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study found that certain derivatives exhibited potent antiviral activity, indicating the potential for developing new antiretroviral therapies based on this scaffold .

Scientific Research Applications

Histone Deacetylase Inhibition

Overview
Recent studies have identified 1-(phenylsulfonyl)indole derivatives as promising HDAC inhibitors. HDACs play a critical role in regulating gene expression and are implicated in various cancers.

Key Findings

  • A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles were synthesized and evaluated for their HDAC inhibitory activities. Notably, compound 8 exhibited IC50 values of 12.3 nM against HDAC isoenzymes 1, 2, and 6, demonstrating potent antitumor activity in vivo against lung cancer xenografts .
  • The structure-activity relationship (SAR) studies revealed that the placement of the N-hydroxyacrylamide group at the C-5 position of the indole ring was crucial for enhanced inhibitory activity .

Neuropharmacological Applications

Cholinesterase Inhibition
this compound derivatives have shown potential as multifunctional ligands targeting cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.

Key Insights

  • These compounds have demonstrated anti-aggregation properties and are being explored for their ability to inhibit cholinesterases effectively . This suggests their potential utility in treating cognitive impairments associated with neurodegenerative disorders.

Anticancer Properties

Mechanisms of Action
Indole derivatives, including this compound, have been shown to possess significant anticancer properties through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Disrupting tubulin polymerization, which is essential for cell division .

Case Studies

  • In a study involving hepatocellular carcinoma cells, a related indole derivative demonstrated an IC50 value of 5.0 µM by inhibiting tubulin polymerization and causing G2/M phase cell cycle arrest . This highlights the potential of indole-based compounds as effective anticancer agents.

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity.

Compound Synthesis Method Yield (%)
Compound 8Five-step reaction sequence with N-hydroxyacrylamide34–52
Compound 11Reaction with arylsulfonyl chloride in presence of KOH41–61

This table summarizes the synthetic methods employed to generate biologically active derivatives of this compound, emphasizing the versatility and importance of this compound in medicinal chemistry .

Properties

IUPAC Name

1-(benzenesulfonyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLCYCWLIKWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311068
Record name 1-(Phenylsulfonyl)indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-71-6
Record name 40899-71-6
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Record name 1-(Phenylsulfonyl)indole
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Record name 40899-71-6
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Synthesis routes and methods I

Procedure details

The preparation of compounds in which L1 is --SO2 -- is shown in Scheme 7. According to Scheme 7, the desired substituted indole is reacted with p-tolyldisulfide and sulfonyl chloride in the presence of triethylamine to form 3-(p-tolylthio)indole 44. Reaction of 44 with phenylsulfonyl chloride and KOH gives 1-phenylsulfonylindole derivative 45 which is oxidized to 46 with H2O2 in acetic acid. Bromination of 46 with N-bromosuccinimide and benzoyl peroxide gives bromomethyl compound 47. Displacement of bromide with potassium bis(t-butyloxycarbonyl)amide and deprotection with trifluoroacetic acid followed by sodium carbonate gives benzyl amine 49. Reaction of 49 with ethoxynitropyridine 34, in which any one of A, B, C, or D is nitrogen, followed by reduction with iron and NH4Cl gives diamine 51 which is converted to imidazopyridine 52 as described in Scheme 3b. The desired final product 53 is then prepared as described in PCT/US92/05890 (international publication no. WO 93/1813). ##STR16##
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Synthesis routes and methods II

Procedure details

To a stirred and cooled (to about 0° C.) solution of ethyl indole-2-carboxylate 10 (1 eq.) in DMF (2 ml/mmol) under N2, was added NaH (60% in oil, 1.2 eq.) portionwise. When gas evolution stopped, benzenesulfonyl chloride (1.2 eq.) was added. The reaction mixture was stirred for about 1 hour (TLC monitoring, eluent dichloromethane); a small amount of water then was added carefully and the DMF was evaporated. The crude residue was dissolved in ethyl acetate and washed with water and brine. After drying and evaporation of the solvents, the compound was purified by chromatography on silica gel (eluent: C6H12/EtOAc 9/1 to 7/3) to give the N-phenylsulfonylindole 62c.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of indole (2.4 g, 20 mol) in dry THF (20 ml) under argon at −78° C. was added dropwise via syringe over 10 min n-butyllithium (1.6M in hexanes; 14 ml). The cooling bath was removed and the solution was stirred for 1 h while warming to 0° C. The resulting indole anion precipitated as a very fine white solid in a cloudy colorless solution. After the suspension was recooled to −78° C., benzenesulfonyl chloride (2.8 ml, 22 mmol) was added via syringe over 20 min, keeping the temperature below −60° C. The resulting colorless mixture was allowed to warm slowly to room temperature overnight, poured into 2% aqueous sodium bicarbonate (30 ml), and extracted with ethyl acetate (2×25 ml). The combined extracts were washed with 2% aqueous sodium bicarbonate(30 ml), water (2×25 ml), dried over anhydrous sodium sulphate, and evaporated to give a light amber oil which crystallized when triturated with 2:1 hexane/ether (15 ml). After standing in the cold (−20° C.) for several hours, the product was collected by filtration, washed with hexane, and dried in vacum to provide pure 1-phenylsulfonyl-indole (60) as white crystals (4.8 g, 90.6%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Phenylsulfonyl)indole
1-(Phenylsulfonyl)indole
1-(Phenylsulfonyl)indole
1-(Phenylsulfonyl)indole

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